REACTION_SMILES
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[CH3:1][c:2]1[c:3]([O:4][CH2:5][CH2:6][CH2:7][C:8]([C:9](=[O:10])[NH:11][c:12]2[cH:13][c:14]([N+:18]([O-:19])=[O:20])[cH:15][cH:16][cH:17]2)([CH3:21])[CH3:22])[cH:23][c:24]([CH3:27])[cH:25][cH:26]1.[CH3:30][OH:31].[H:28][H:29]>>[CH3:1][c:2]1[c:3]([O:4][CH2:5][CH2:6][CH2:7][C:8]([C:9](=[O:10])[NH:11][c:12]2[cH:13][c:14]([NH2:18])[cH:15][cH:16][cH:17]2)([CH3:21])[CH3:22])[cH:23][c:24]([CH3:27])[cH:25][cH:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C)c(OCCCC(C)(C)C(=O)Nc2cccc([N+](=O)[O-])c2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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Cc1ccc(C)c(OCCCC(C)(C)C(=O)Nc2cccc(N)c2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |